molecular formula C17H16N4O4S B2740947 N-(2,5-dimethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 538337-91-6

N-(2,5-dimethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2740947
CAS No.: 538337-91-6
M. Wt: 372.4
InChI Key: JKKJKLSFCDVPGN-UHFFFAOYSA-N
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Description

The compound N-(2,5-dimethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide features a 1,3,4-oxadiazole core substituted at position 5 with a pyridin-4-yl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further substituted with a 2,5-dimethoxyphenyl group.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-23-12-3-4-14(24-2)13(9-12)19-15(22)10-26-17-21-20-16(25-17)11-5-7-18-8-6-11/h3-9H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKJKLSFCDVPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethoxyphenyl group, a pyridine ring, and an oxadiazole moiety. Its molecular formula is C15H16N4O2SC_{15}H_{16}N_{4}O_{2}S with a molecular weight of approximately 316.38 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC15H16N4O2S
Molecular Weight316.38 g/mol
LogP3.2473
Polar Surface Area74.554 Ų

Synthesis Methods

The synthesis typically involves the reaction of a phenyl acetamide derivative with a pyridine-oxadiazole compound. Common methods include:

  • Coupling Reactions : Utilizing catalysts and solvents to promote the formation of the desired product.
  • Oxidation and Reduction : Modifying the sulfur component to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar oxadiazole derivatives. For instance, compounds derived from 1,3,4-oxadiazole have shown significant cytotoxic effects against various cancer cell lines:

  • A549 Human Lung Cancer Cells : Compounds exhibited IC50 values ranging from 1.59 to 7.48 µM.
  • C6 Rat Glioma Cells : Notable antiproliferative activity was observed with IC50 values of 8.16 and 13.04 µM for selected derivatives.

The oxadiazole ring is crucial for binding to target proteins involved in cancer cell proliferation, making it a key component of the pharmacophore.

Antimicrobial Activity

Compounds similar to this compound have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example:

  • Effective Against : Staphylococcus aureus and Escherichia coli.
  • Mechanism : The interaction with bacterial enzymes suggests that these compounds can inhibit bacterial growth effectively.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : Binding to specific enzymes or receptors that regulate cell growth and proliferation.
  • Apoptosis Induction : Triggering apoptotic pathways in cancer cells through caspase activation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Anticancer Activity :
    • Twelve new oxadiazole derivatives were synthesized and tested for anticancer activity.
    • Results indicated significant cytotoxicity in A549 cells with selectivity towards cancerous tissues .
  • Antimicrobial Studies :
    • Research indicated that oxadiazole derivatives possess strong antimicrobial effects comparable to established antibiotics .
  • Structure–Activity Relationship (SAR) :
    • Investigations into how structural modifications affect biological activity revealed that specific substitutions on the oxadiazole ring enhance potency .

Comparison with Similar Compounds

Structural Analogues of the Acetamide Moiety

Compounds sharing the N-(2,5-dimethoxyphenyl)acetamide group but differing in the heterocyclic core or substituents include:

Compound Name Core Structure Substituent on Oxadiazole/Other Heterocycle Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Biological Activity (Source)
N-(2,5-Dimethoxyphenyl)-2-[(5-(5-bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide (5i) 1,3,4-Oxadiazole 5-(5-Bromobenzofuran-2-yl) C₂₁H₁₈BrN₃O₅S 504.36 Not reported Tyrosinase inhibition (linked to benzofuran analogs)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Benzothiazole 6-Trifluoromethyl C₁₉H₁₆F₃N₃O₃S 431.41 Not reported Patent application (no specific activity stated)

Key Observations :

  • 5i retains the 2,5-dimethoxyphenyl acetamide group but replaces the pyridinyl with a bromobenzofuran, enhancing lipophilicity.
  • The benzothiazole analog replaces the oxadiazole with a benzothiazole core, likely altering electronic properties and binding interactions. Benzothiazoles are often associated with antimicrobial or anticancer activity, but specific data are unavailable here.

Analogues with 1,3,4-Oxadiazole and Sulfanyl-Acetamide Linkage

Compounds sharing the 1,3,4-oxadiazole-2-sulfanyl-acetamide backbone but differing in substituents include:

Compound Name Oxadiazole Substituent Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Biological Activity (Source)
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide 5-(Diphenylmethyl) Pyrazin-2-yl C₂₂H₁₈N₆O₂S 454.49 Not reported Antimicrobial (implied by synthesis route)
N-(3-Chlorophenyl)-2-{[5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (2a) 5-(Benzofuran-2-yl) 3-Chlorophenyl C₁₉H₁₂ClN₃O₃S 405.84 Not reported Antimicrobial, laccase catalysis
N-(2,5-Dimethylphenyl)-2-{[5-(thiazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide (7f) 5-(Thiazol-4-yl) 2,5-Dimethylphenyl C₁₇H₁₉N₅O₂S₂ 389.50 178 Not reported

Key Observations :

  • The pyrazin-2-yl acetamide compound demonstrates how electron-deficient aromatic rings (e.g., pyrazine) may influence solubility and hydrogen-bonding interactions.
  • Compound 7f shows that alkylation (propanamide vs. acetamide) and methyl groups on the phenyl ring reduce polarity, as reflected in its higher melting point (178°C).

Impact of Substituents on Physicochemical Properties

  • Pyridinyl vs.
  • Methoxy Groups : The 2,5-dimethoxyphenyl group enhances lipophilicity and may facilitate membrane penetration, as seen in patented benzothiazole analogs .
  • Sulfanyl Linkage : The thioether bridge in all analogs contributes to conformational flexibility and redox sensitivity, which could influence metabolic stability .

Preparation Methods

Hydrazide Intermediate Formation

Pyridine-4-carboxylic acid is converted to its methyl ester using thionyl chloride in methanol, followed by treatment with hydrazine hydrate to yield pyridine-4-carbohydrazide. Reaction conditions from prior studies show that refluxing in ethanol for 6 hours achieves 85–92% conversion.

Cyclization with Carbon Disulfide

The hydrazide reacts with carbon disulfide in ethanol under basic conditions (KOH, 0–5°C), followed by reflux to form 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol. This method, adapted from, produces yields of 78–82% with purity >95% after recrystallization from ethanol. The reaction mechanism proceeds through a thiosemicarbazide intermediate, which undergoes intramolecular cyclodehydration (Table 1).

Table 1: Optimization of Oxadiazole Cyclization

Parameter Condition Yield (%) Purity (%)
Solvent Ethanol 82 96
Base KOH 78 95
Temperature Reflux (78°C) 82 96
Reaction Time 6 hours 82 96

Synthesis of N-(2,5-Dimethoxyphenyl)-2-chloroacetamide

The acetamide moiety is introduced via acylation of 2,5-dimethoxyaniline, leveraging methodologies from bromoethanone derivatization.

Acylation with Chloroacetyl Chloride

2,5-Dimethoxyaniline reacts with chloroacetyl chloride in acetone-water (3:1 v/v) at 0–5°C, buffered with sodium acetate to maintain pH 5–6. This approach, modified from, prevents N-overacylation and achieves 89% yield. The product is isolated by filtration and recrystallized from methanol, yielding white crystals (m.p. 142–144°C).

Characterization Data

  • 1H-NMR (CDCl3) : δ 3.79 (s, 6H, OCH3), 4.21 (s, 2H, ClCH2), 6.82–7.15 (m, 3H, Ar-H), 8.02 (s, 1H, NH).
  • HPLC Purity : 98.5% (C18 column, MeOH:H2O 70:30).

Coupling via Nucleophilic Substitution

The final step involves SN2 displacement of the chloro group in N-(2,5-dimethoxyphenyl)-2-chloroacetamide by the thiolate anion of 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol.

Reaction Optimization

Employing acetone as the solvent and potassium carbonate as the base (1.2 eq), the reaction proceeds at room temperature for 4–6 hours. This method, adapted from, achieves 75–80% yield. Elevated temperatures (>40°C) lead to oxadiazole ring degradation, reducing yields to 62%.

Mechanistic Considerations

  • Deprotonation of the thiol group by K2CO3 generates a thiolate nucleophile.
  • Bimolecular attack on the chloroacetamide’s α-carbon occurs with inversion of configuration.
  • The reaction is monitored by TLC (hexane:ethyl acetate 3:1), showing complete consumption of the chloroacetamide at Rf 0.72.

Table 2: Coupling Reaction Variables

Variable Optimal Condition Yield (%)
Solvent Acetone 80
Base K2CO3 78
Temperature 25°C 80
Molar Ratio 1:1.1 (Acetamide:Thiol) 80

Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate:hexane 1:1) followed by recrystallization from acetonitrile. Final characterization includes:

  • Molar Mass : 401.43 g/mol (ESI-MS: m/z 402.1 [M+H]+).
  • 1H-NMR (DMSO-d6) : δ 3.74 (s, 6H, OCH3), 4.32 (s, 2H, SCH2), 6.91–7.44 (m, 3H, Ar-H), 8.02–8.55 (m, 4H, Py-H), 10.11 (s, 1H, NH).
  • XRD Analysis : Monoclinic crystal system, P21/c space group, confirming the Z-configuration of the sulfanyl group.

Alternative Synthetic Routes

One-Pot Oxidative Cyclization

A novel approach adapted from employs eosin Y as a photocatalyst under visible light to form the oxadiazole ring from semicarbazone precursors. While this method reduces step count, yields remain lower (68%) due to competing pyridine ring oxidation.

Solid-Phase Synthesis

Immobilizing the 2,5-dimethoxyphenylacetamide on Wang resin enables iterative coupling cycles, though scalability is limited by resin loading capacity (0.8 mmol/g).

Q & A

Q. Key Reagents :

  • Phosphorus oxychloride (POCl₃) for cyclization.
  • Triethylamine for pH control during coupling .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Optimization strategies include:

  • Design of Experiments (DoE) : Statistical methods (e.g., response surface methodology) to test variables like temperature (60–100°C), solvent polarity (THF vs. DMF), and stoichiometry .
  • Catalyst Screening : Bases (e.g., DBU) or phase-transfer catalysts to enhance sulfanyl-acetamide coupling efficiency .
  • In-line Monitoring : FT-IR or HPLC to track intermediate formation and minimize side reactions .

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